molecular formula C8H7ClN2 B15203046 6-Chloro-5-methylimidazo[1,2-a]pyridine

6-Chloro-5-methylimidazo[1,2-a]pyridine

Cat. No.: B15203046
M. Wt: 166.61 g/mol
InChI Key: GAIKCNAPPLLZBJ-UHFFFAOYSA-N
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Description

Significance of Imidazo[1,2-a]pyridines in Organic Synthesis and Chemical Biology

The imidazo[1,2-a]pyridine (B132010) scaffold is considered a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. This characteristic has propelled extensive research into the synthesis and functionalization of these compounds. mdpi.com In organic synthesis, a variety of methods have been developed for the construction of the imidazo[1,2-a]pyridine ring system, often involving the condensation of 2-aminopyridines with α-haloketones or other suitable reagents. These synthetic strategies allow for the introduction of a wide range of substituents onto the bicyclic core, enabling the systematic exploration of structure-activity relationships.

From a chemical biology perspective, imidazo[1,2-a]pyridine derivatives have been shown to exhibit a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This diverse bioactivity has made them attractive candidates for drug discovery programs.

Overview of Diverse Imidazo[1,2-a]pyridine Derivatives

The versatility of the imidazo[1,2-a]pyridine scaffold has led to the synthesis of a vast library of derivatives. The properties and biological activities of these compounds are highly dependent on the nature and position of the substituents on the fused ring system. For instance, substitutions at the 2, 3, 5, 6, 7, and 8-positions have all been explored, leading to compounds with distinct pharmacological profiles.

Some of the well-known derivatives include:

Zolpidem: A widely prescribed hypnotic agent used for the treatment of insomnia.

Alpidem: An anxiolytic agent.

Saripidem: Another anxiolytic compound.

The following table provides a brief overview of the types of biological activities associated with different substitution patterns on the imidazo[1,2-a]pyridine scaffold.

Substitution Position(s)Associated Biological Activities
2 and 3Anticancer, Antiviral, Anti-inflammatory
6Anticancer
8Anti-ulcer

Academic Research Context for 6-Chloro-5-methylimidazo[1,2-a]pyridine within Imidazo[1,2-a]pyridine Chemistry

While extensive research has been conducted on the broader class of imidazo[1,2-a]pyridines, the specific compound this compound is primarily situated within the context of exploratory and discovery-phase chemical research. Its academic research context is largely defined by its inclusion in studies aimed at synthesizing and evaluating libraries of substituted imidazo[1,2-a]pyridine derivatives for various biological activities.

Research on 6-substituted imidazo[1,2-a]pyridines has indicated that modifications at this position can significantly influence the biological properties of the molecule. For example, studies have shown that certain 6-substituted derivatives exhibit potent activity against various cancer cell lines. nih.gov The presence of a chloro group at the 6-position, as in the case of this compound, is a common feature in medicinal chemistry, often introduced to modulate the electronic and lipophilic properties of a molecule, which can in turn affect its biological activity and pharmacokinetic profile.

The additional methyl group at the 5-position further differentiates this compound and would be expected to influence its steric and electronic properties. While specific, in-depth studies focusing solely on this compound are not abundant in the public domain, its structure suggests its potential as an intermediate in the synthesis of more complex molecules or as a candidate for screening in various biological assays. Its existence is confirmed through its availability from commercial chemical suppliers, indicating its use as a research chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-5-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-6-7(9)2-3-8-10-4-5-11(6)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIKCNAPPLLZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NC=CN12)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 6 Chloro 5 Methylimidazo 1,2 a Pyridine Derivatives

General Principles of Imidazo[1,2-a]pyridine (B132010) SAR

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. researchgate.net The scaffold itself, a fusion of imidazole (B134444) and pyridine (B92270) rings, provides a rigid framework with specific electronic and steric properties that influence its interaction with biological targets. researchgate.net Key positions for substitution that have been extensively studied include C-2, C-3, C-5, C-6, C-7, and C-8. rsc.org

Influence of Substituents on Biological Potency and Selectivity

The potency and selectivity of imidazo[1,2-a]pyridine derivatives can be fine-tuned by the strategic placement of various functional groups on the core structure. researchgate.netrsc.org

The introduction of a chloro group at the C-6 position of the imidazo[1,2-a]pyridine ring has been shown to be a favorable modification in the development of various therapeutic agents. This substitution can significantly influence the electronic properties of the ring system and its interaction with biological targets. researchgate.net For example, in a series of imidazo[1,2-a]pyridine derivatives synthesized as potential anticancer agents, the presence of a 6-chloro substituent was found to be important for activity against colon cancer cell lines. nih.gov Similarly, in the development of antituberculosis agents, a 6-chloro substituent on the imidazo[1,2-a]pyridine ring contributed to improved potency. rsc.org The electron-withdrawing nature of the chlorine atom can modulate the pKa of the heterocyclic system and enhance binding interactions, such as hydrogen bonding or halogen bonding, with target proteins. researchgate.net

CompoundSubstitution at C-6Biological ActivityReference
Imidazo[1,2-a]pyridine derivativeChloroAnticancer (colon cancer cell lines) nih.gov
Imidazo[1,2-a]pyridine derivativeChloroAntituberculosis rsc.org
(6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrileChloroAntifungal (Candida parapsilosis) researchgate.net

Substitution at the C-5 position of the imidazo[1,2-a]pyridine scaffold can also have a significant impact on biological activity. While specific studies focusing solely on a methyl group at this position are less common, the general principles of substitution at this position can be inferred. The introduction of a small alkyl group like methyl can influence the steric and electronic properties of the molecule. This can affect the compound's ability to fit into the binding pocket of a target enzyme or receptor. For instance, in a study of imidazo[1,2-a]pyridine derivatives as PI3 kinase p110α inhibitors, various substitutions on the pyridine ring, including at the C-5 position, were explored to optimize activity. researchgate.net The methyl group, being a small and lipophilic substituent, can enhance binding through van der Waals interactions and may also improve membrane permeability.

The C-3 position is also a versatile point for modification. Introduction of various functional groups at C-3 can lead to compounds with a wide range of biological activities, including antiulcer properties. nih.gov For example, the introduction of a thioether side chain at position 3 has been explored for antiviral activity. nih.gov The electronic nature and size of the substituent at C-3 can significantly alter the molecule's interaction with its biological target.

PositionType of SubstituentImpact on Biological ActivityReference
C-2Aryl/HeteroarylModulates potency and selectivity for various targets researchgate.net
C-2VariousStrongly influences antiviral activity (HCMV) nih.gov
C-3VariousSignificant impact on pharmacological profile (e.g., antiulcer) nih.gov
C-3Thioether side chainExplored for antiviral activity nih.gov

Rational Design of Imidazo[1,2-a]pyridine Analogs

The rational design of novel imidazo[1,2-a]pyridine analogs often involves a combination of traditional medicinal chemistry approaches and modern computational techniques. rsc.orgresearchgate.net By understanding the SAR of existing compounds, medicinal chemists can make targeted modifications to the scaffold to improve potency, selectivity, and pharmacokinetic properties. researchgate.net For example, molecular docking studies can be used to predict the binding mode of a ligand within the active site of a target protein, guiding the design of new derivatives with improved interactions. nih.gov This approach has been successfully used in the design of imidazo[1,2-a]pyridine derivatives as inhibitors of various enzymes, such as PI3K/mTOR. researchgate.net

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a known active compound with a different, isosteric scaffold to identify novel chemotypes with similar biological activity but potentially improved properties. drugbank.comrsc.org The imidazo[1,2-a]pyridine ring system has been utilized as a scaffold in such strategies. For instance, it has been identified as a bioisosteric mimic of imidazo[1,2-a]pyrimidine (B1208166) in the discovery of c-Met inhibitors. nih.gov

Lead optimization is the process of refining the structure of a promising lead compound to improve its drug-like properties. nih.govacs.org For imidazo[1,2-a]pyridine derivatives, this can involve modifications to improve metabolic stability, reduce toxicity, and enhance oral bioavailability. nih.govnih.gov A common strategy is to introduce or modify substituents at various positions on the scaffold to block potential sites of metabolism or to improve physicochemical properties. nih.gov

Mechanistic and Target Oriented Research on 6 Chloro 5 Methylimidazo 1,2 a Pyridine Analogs

Molecular Mechanism of Action Elucidation

The therapeutic potential of 6-Chloro-5-methylimidazo[1,2-a]pyridine and its analogs is underpinned by their diverse interactions with key biological molecules. Research into their molecular mechanisms has revealed a range of activities, from the inhibition of critical enzymes to interactions with cellular transporters and receptors, highlighting the broad spectrum of their pharmacological effects.

Enzyme Inhibition Studies

Derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have been extensively studied as inhibitors of various enzymes implicated in a range of diseases, including cancer, inflammation, and infectious diseases.

Autotaxin (ATX): An imidazo[1,2-a]pyridine series of autotaxin (ATX) inhibitors was identified through high-throughput screening. A cocrystal structure of one of these compounds with ATX revealed a novel binding mode where the inhibitor occupies the hydrophobic pocket and channel of the enzyme without interacting with the zinc ions in the catalytic site. Further structure-activity relationship studies led to the development of compounds with high activity in both biochemical and plasma assays.

Cyclooxygenase (COX-2): Novel imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent and selective COX-2 inhibitors. Molecular modeling studies have shown that the methylsulfonyl pharmacophore of these compounds inserts into the secondary pocket of the COX-2 active site, forming hydrogen bonds with Arg-513 and His-90. A number of the synthesized derivatives exhibited significant and specific inhibitory effects on COX-2, with IC50 values in the nanomolar range and high selectivity indices. For instance, derivatives 5e, 5f, and 5j were identified as highly potent inhibitors. nih.gov

CompoundCOX-2 IC50 (µM)Selectivity Index
5e0.05-
5f0.05-
5j0.05-
5i-897.19

Epidermal Growth Factor Receptor (EGFR): The imidazo[1,2-a]pyridine scaffold has been utilized to develop inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov A series of novel imidazo[1,2-a]pyridine-isoquinoline-linked sulfonyl derivatives were synthesized and evaluated for their inhibitory effects on EGFR kinases. researchgate.net Several of these compounds demonstrated satisfactory efficacy in comparison to the established EGFR inhibitor, erlotinib. researchgate.net In silico investigations of the most effective compounds were also performed to understand their interactions with the EGFR receptor, revealing a robust binding to the protein. researchgate.net

Mycobacterial ATP Synthase (QcrB): Imidazo[1,2-a]pyridine amides have been identified as potent inhibitors of the cytochrome b subunit (QcrB) of the electron transport chain in Mycobacterium tuberculosis. nih.gov This inhibition leads to the depletion of intracellular ATP, which is crucial for the survival and growth of the bacteria. nih.gov The development of these compounds was spurred by the success of Bedaquiline, a drug that also targets ATP synthesis. nih.gov Structure-activity relationship studies have indicated that modifications to the side chain of these molecules can significantly impact their anti-tubercular activity, with lipophilicity playing a key role in target binding. nih.gov

Pantothenate Synthetase (PS): The enzyme pantothenate synthetase (PS) in Mycobacterium tuberculosis has been identified as a target for imidazo[1,2-a]pyridine-based inhibitors. nih.gov Specifically, 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazides have been investigated as Mtb PS inhibitors. nih.gov One derivative from a synthesized library demonstrated the most activity against M. tuberculosis and showed no cytotoxicity against a mouse macrophage cell line. nih.gov The inhibition of PS was confirmed through an assay that measures the production of adenosine (B11128) monophosphate (AMP). nih.gov

Compound DerivativeTarget OrganismActivity (MIC90)
29M. tuberculosis4.53 µM

Interaction with Cellular Transporters

The efficacy of many drugs is limited by multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters such as ABCB1 and ABCG2. A series of imidazo[1,2-a]pyridine derivatives have been designed as dual-target inhibitors of these transporters. One compound, Y22, showed a potent ability to inhibit the efflux function of both ABCB1 and ABCG2 without exhibiting significant cytotoxicity itself. Mechanistic studies indicated that Y22 slightly suppressed the ATPase activity of the transporters but did not affect their protein expression levels.

CompoundTarget TransporterReversal Fold
Y22ABCB18.35
Y22ABCG22.71

Receptor Ligand Binding and Modulation

In addition to enzyme and transporter interactions, imidazo[1,2-a]pyridine derivatives have been shown to bind to and modulate the activity of specific receptors. A series of these compounds were evaluated for their binding affinity to the melanin-concentrating hormone receptor 1 (MCH1R), a target for the treatment of obesity. The introduction of a methyl group at the 3-position of the imidazo[1,2-a]pyridine scaffold was found to significantly improve MCH1R affinity. Furthermore, 2-phenyl-imidazo[1,2-a]pyridine compounds have been developed as potent and selective ligands for peripheral benzodiazepine (B76468) receptors (PBRs). acs.org The introduction of polar substituents or ionizable functional groups into these molecules was explored to enhance their aqueous solubility. acs.org

Biochemical Pathway Investigations

The cellular effects of this compound analogs are often the result of their modulation of complex biochemical pathways. Research in this area has focused on their impact on cellular energy production and the induction of programmed cell death and cell cycle arrest.

Modulation of Oxidative Phosphorylation Pathways

The survival and proliferation of Mycobacterium tuberculosis are heavily dependent on oxidative phosphorylation (OxPhos) for energy generation. nih.gov Imidazo[1,2-a]pyridine amides have been developed as inhibitors of QcrB, a key component of the electron transport chain in this pathway. nih.gov By inhibiting QcrB, these compounds disrupt the transfer of electrons and the generation of a proton motive force, which in turn inhibits the production of ATP by ATP synthase. nih.gov This targeted disruption of the OxPhos pathway is a key mechanism behind the anti-tubercular activity of this class of compounds. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

Several studies have demonstrated the ability of imidazo[1,2-a]pyridine derivatives to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. One study on 6-substituted imidazo[1,2-a]pyridines found that they initiated the proteolytic phase of apoptosis in colon cancer cell lines within two hours of treatment. nih.gov The mechanism of this induced cell death involves the release of cytochrome c from the mitochondria into the cytosol and the subsequent activation of caspases 3 and 8. nih.gov Another novel imidazo[1,2-a]pyridine derivative, when co-administered with curcumin, was shown to exert anti-inflammatory and cytotoxic effects on breast and ovarian cancer cell lines by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov

Furthermore, a selenylated imidazo[1,2-a]pyridine derivative was found to induce cell senescence and oxidative stress in chronic myeloid leukemia cells, leading to a decrease in cell proliferation. mdpi.com

Compound TypeCell LineEffect
6-substituted imidazo[1,2-a]pyridinesHT-29, Caco-2 (Colon Cancer)Induction of apoptosis, activation of caspases 3 and 8
Imidazo[1,2-a]pyridine derivative (with curcumin)MDA-MB-231 (Breast Cancer), SKOV3 (Ovarian Cancer)Modulation of STAT3/NF-κB/iNOS/COX-2 pathway
Selenylated imidazo[1,2-a]pyridineK562 (Chronic Myeloid Leukemia)Induction of cell senescence and oxidative stress

High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) has been a pivotal technology in the identification of novel chemical entities with therapeutic potential, including analogs of this compound. This automated, rapid testing process allows for the screening of vast compound libraries against specific biological targets or cellular models to identify "hits"—compounds that elicit a desired biological response.

In the context of imidazo[1,2-a]pyridine analogs, HTS has been instrumental in uncovering new chemotypes with potential applications in treating infectious diseases. For instance, a large-scale kinetoplastid high-throughput screening campaign tested over 2.2 million compounds in a high-content assay against parasites such as Leishmania donovani, the causative agent of visceral leishmaniasis. rsc.orgresearchgate.net This extensive screening effort led to the identification of an imidazo[1,2-a]pyridine-based compound as a promising starting point for a drug discovery program. rsc.org

Following the initial HTS, further exploration of the chemical space around the identified hit is crucial. This often involves a combination of traditional analog synthesis and innovative in silico methods, such as virtual screening, to rapidly assess a wider range of related structures from proprietary and commercial libraries. rsc.orgresearchgate.net This follow-up process aims to validate the initial hit, expand the structure-activity relationship (SAR) data, and improve properties like potency and selectivity.

Research stemming from such screening campaigns revealed that the imidazo[1,2-a]pyridine core is tolerant to substitutions at several positions, including positions 2, 3, 6, 7, and 8, while maintaining anti-leishmanial activity. rsc.orgnih.gov The exploration of substitutions at the 6- and 7-positions of the imidazo[1,2-a]pyridine core, in particular, has shown that modifications in this region can significantly influence the compound's biological activity. nih.gov

Detailed findings from these follow-up studies, which include analogs with variations at the 6-position, have helped to build a clearer understanding of the pharmacophore. The data below illustrates the impact of different substituents on the imidazo[1,2-a]pyridine core against L. donovani.

Table 1: Activity of 6-Substituted Imidazo[1,2-a]pyridine Analogs Against L. donovani

Compound ID R6 Substituent R7 Substituent Ld pEC50 (µM) THP1 pEC50 (µM)
54 CN H >50 >50
55 CF3 H >50 >50
58 H CN >50 >50
59 H CF3 11.5 >50
69 Me H 3.37 >50
70 H Me 0.82 9.59

Ld pEC50 represents the concentration for 50% parasite clearance in infected THP1 cells. THP1 pEC50 represents the cytotoxicity against the host THP1 cells. Data sourced from a study on anti-leishmanial chemotypes. nih.gov

The results from the screening of these analogs demonstrate that electron-withdrawing groups like cyano (CN) and trifluoromethyl (CF3) at the 6-position (compounds 54 and 55) negatively impact the antiparasitic effect. researchgate.net In contrast, a methyl group at the 6-position (compound 69) retained some activity, highlighting the nuanced structure-activity relationship at this position of the imidazo[1,2-a]pyridine scaffold. nih.gov Such detailed findings derived from HTS and subsequent analog screening are critical for guiding the optimization of lead compounds.

Computational Chemistry and Theoretical Investigations of 6 Chloro 5 Methylimidazo 1,2 a Pyridine Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Comprehensive DFT studies specifically detailing the electronic properties of 6-Chloro-5-methylimidazo[1,2-a]pyridine have not been identified in a review of current research. Such studies on other derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have provided valuable insights into their chemical behavior. nih.gov

Electronic Structure Analysis (HOMO/LUMO Energies, Energy Gap)

There is no published data available for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resultant energy gap, for this compound. For other related compounds, such as 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide, DFT calculations have been used to determine these frontier molecular orbitals. nih.gov The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov Without specific calculations for this compound, its electronic structure and reactivity profile remain theoretical.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound is not available in the existing literature. MEP analysis is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. nih.govnih.gov For instance, in studies of other imidazo[1,2-a]pyridine derivatives, MEP maps have successfully predicted reactive sites. nih.gov

Reactivity and Stability Assessments

In the absence of specific computational studies, any assessment of the reactivity and stability of this compound would be purely speculative. Global reactivity descriptors, which can be derived from DFT calculations, are necessary for a quantitative evaluation of a molecule's chemical behavior.

Identification of Nucleophilic and Electrophilic Sites

A definitive identification of the nucleophilic and electrophilic sites of this compound based on computational analysis has not been reported. Such identification is typically achieved through methods like MEP mapping and Fukui function analysis, which require dedicated DFT calculations.

Molecular Modeling and Docking Studies

While molecular docking studies have been performed for the broader class of imidazo[1,2-a]pyridine derivatives to explore their potential as therapeutic agents, specific docking studies for this compound are not documented. nih.govnih.govasianpubs.org

Prediction of Ligand-Target Binding Affinities and Interactions

There is no available data predicting the binding affinities and interaction patterns of this compound with any biological targets. Molecular docking simulations are instrumental in predicting how a ligand might bind to the active site of a protein, providing insights into its potential biological activity. nih.govasianpubs.org The lack of such studies for this specific compound means its potential as a ligand for any particular protein target is currently unknown from a computational standpoint.

Analysis of Binding Modes and Conformational Changes

Computational studies are instrumental in elucidating the binding modes and conformational flexibility of molecules like this compound within biological targets. While specific studies on this exact molecule are not extensively detailed in public literature, the principles can be inferred from research on similar imidazo[1,2-a]pyridine derivatives.

Molecular docking simulations are a primary tool to predict how a ligand such as this compound might interact with a protein's binding site. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, in studies of other imidazo[1,2-a]pyridine derivatives, the nitrogen atoms in the imidazo[1,2-a]pyridine core are often predicted to act as hydrogen bond acceptors. The chloro and methyl groups on the pyridine (B92270) ring of this compound would influence the molecule's orientation within a binding pocket, potentially fitting into hydrophobic sub-pockets and contributing to binding affinity.

Furthermore, computational methods can explore the conformational landscape of the molecule. For some bicyclic systems, different conformers (e.g., In-In, In-Out, Out-Out orientations) can exist with varying energy levels. nih.gov Density Functional Theory (DFT) calculations can determine the energetics of these different conformations and the barriers for interconversion between them. nih.gov Research on a novel imidazo[1,2-a]pyridine derivative has shown its ability to modulate the active state of a protein by inducing conformational shifts in key regions, mimicking an inactive state. nih.gov This highlights the importance of understanding a molecule's conformational possibilities and how they relate to its biological activity. The binding of a ligand can induce conformational changes in the target protein, and conversely, the protein environment can favor a specific conformation of the ligand.

In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., ADMET)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, as well as their general drug-likeness. These predictions are vital for prioritizing compounds in the early stages of drug discovery. For the imidazo[1,2-a]pyridine class of compounds, several studies have utilized such computational models.

Drug-Likeness Predictions: Drug-likeness is often assessed using rules such as Lipinski's Rule of Five. These rules evaluate molecular properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to have good oral bioavailability. For imidazo[1,2-a]pyridine derivatives, in silico studies have shown that they often possess favorable drug-like characteristics. nih.gov For example, a study on imidazo[1,2-a]pyridine-3-carboxamides showed zero violations of Lipinski's rules and good bioavailability scores. nih.gov

ADMET Predictions: ADMET prediction models can forecast various pharmacokinetic and toxicity parameters. For instance, computational tools can predict a compound's gastrointestinal absorption, its ability to cross the blood-brain barrier, its potential to inhibit cytochrome P450 enzymes (which are crucial for drug metabolism), and its potential for toxic effects like carcinogenicity or cytotoxicity. nih.gov A comprehensive in silico evaluation of Alpidem, a 6-chloro-substituted imidazo[1,2-a]pyridine derivative, determined that the molecule has pharmacologically favorable ADME profiles. nih.govresearchgate.net Such studies provide a theoretical foundation that can guide the experimental validation of a compound's pharmacokinetic and safety profiles.

Below is an interactive table summarizing typical in silico ADMET and drug-likeness parameters that would be evaluated for a compound like this compound, based on findings for similar structures.

PropertyPredicted Outcome for Imidazo[1,2-a]pyridine DerivativesSignificance
Lipinski's Rule of Five Generally compliantSuggests good potential for oral bioavailability.
Molecular Weight Typically < 500 g/mol Favorable for absorption and diffusion.
logP Varies with substitution, often in an acceptable rangeInfluences solubility and membrane permeability.
H-Bond Donors Low (often 0 or 1)Contributes to good membrane permeability.
H-Bond Acceptors Typically 2-4Affects solubility and binding interactions.
GI Absorption Often predicted to be highIndicates good potential for oral absorption. nih.gov
Blood-Brain Barrier Variable, depends on specific structurePredicts potential for CNS activity or side effects.
CYP450 Inhibition Can be a liability for some derivativesPotential for drug-drug interactions.
Toxicity Often predicted to be non-toxic (e.g., non-carcinogenic)Early indicator of safety profile. nih.gov

Theoretical Photophysical Property Analysis

The imidazo[1,2-a]pyridine core is known for its fluorescent properties, making its derivatives interesting for applications such as fluorescent probes, chemosensors, and optoelectronic devices. ijrpr.com Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for investigating the photophysical properties of these molecules. tandfonline.com

Theoretical studies can predict key photophysical parameters, including absorption and emission wavelengths, quantum yields, and Stokes shifts (the difference between the maximum absorption and emission wavelengths). researchgate.net These properties are highly dependent on the nature and position of substituents on the imidazo[1,2-a]pyridine scaffold. ijrpr.com For this compound, the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group would be expected to influence the electronic transitions and thus the photophysical properties.

Computational analyses have shown that for many imidazo[1,2-a]pyridine derivatives, the fluorescence emissions have excellent quantum yields due to the π-conjugated bicyclic structure. ijrpr.com The nature of the frontier molecular orbitals (HOMO and LUMO) and their energy gap, calculated using DFT, can provide insights into the electronic transitions responsible for the observed absorption and emission spectra. The solvent environment also plays a crucial role in the photophysical behavior, and computational models can account for solvent effects, often showing a bathochromic (red) shift in emission spectra with increasing solvent polarity. tandfonline.com

The following table details key photophysical properties of imidazo[1,2-a]pyridine derivatives that are typically investigated using computational methods.

PropertyComputational MethodInsights Gained
UV-Vis Absorption Spectrum TD-DFTPredicts the wavelengths of maximum absorption (λmax) corresponding to electronic transitions. tandfonline.com
Fluorescence Emission Spectrum TD-DFTPredicts the wavelengths of maximum emission, providing information on the color of emitted light. researchgate.net
Stokes Shift TD-DFTThe difference between absorption and emission maxima, important for applications in fluorescence imaging. researchgate.net
Quantum Yield Not directly calculated, but related to radiative and non-radiative decay rates.A measure of the efficiency of the fluorescence process.
Frontier Molecular Orbitals DFTAnalysis of HOMO and LUMO energies and distributions helps to understand the nature of electronic transitions.
Solvatochromism TD-DFT with solvent modelsPredicts the shift in absorption and emission spectra in different solvents. tandfonline.com

Gas-Phase Fragmentation Pathway Analysis through Computational Thermochemistry

Tandem mass spectrometry (MS/MS) is a key analytical technique for structural elucidation, and understanding the fragmentation pathways of ions in the gas phase is crucial for interpreting the resulting spectra. Computational thermochemistry, often using DFT methods, can be used to propose and support fragmentation mechanisms observed in MS/MS experiments.

For the imidazo[1,2-a]pyridine scaffold, studies have investigated the gas-phase fragmentation of protonated derivatives. nih.gov A common fragmentation pattern involves the cleavage of bonds on substituents, as well as characteristic cleavages of the heterocyclic core. For instance, in a study of 3-phenoxy imidazo[1,2-a]pyridines, the characteristic fragmentation was the homolytic cleavage of the 3-phenoxy C-O bond. nih.gov The elimination of radicals and neutral molecules like CO are also observed as diagnostic fragmentation pathways for this class of compounds. nih.gov

For this compound, computational thermochemistry could be used to calculate the energies of potential fragment ions and the transition state energies for their formation. This would allow for the prediction of the most likely fragmentation pathways. Plausible fragmentation could involve the loss of a chlorine radical, a methyl radical, or the cleavage of the fused ring system. By calculating the relative energies of these different pathways, a theoretical mass spectrum can be constructed and compared with experimental data to confirm the structure of the molecule.

Advanced Analytical Methodologies for Structural and Mechanistic Studies of 6 Chloro 5 Methylimidazo 1,2 a Pyridine

Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopy is fundamental to the structural elucidation of novel compounds. For 6-Chloro-5-methylimidazo[1,2-a]pyridine and its derivatives, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier Transform Infrared (FTIR) Spectroscopy are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

In ¹H NMR, the chemical shifts of the protons on the imidazo[1,2-a]pyridine (B132010) core are characteristic. For instance, the protons on the pyridine (B92270) ring and the imidazole (B134444) ring resonate in distinct regions of the spectrum, allowing for their unambiguous assignment. The methyl group at the 5-position typically appears as a singlet in the upfield region. The coupling patterns between adjacent protons are crucial for confirming the substitution pattern on the bicyclic system.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted 6-Chloroimidazo[1,2-a]pyridine Scaffold Note: Data is based on analogous structures reported in the literature. Actual values for this compound may vary.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C27.5 - 8.0 (s)135 - 145
C37.2 - 7.8 (s)110 - 120
C5-CH₃2.3 - 2.6 (s)15 - 20
C77.0 - 7.5 (d)115 - 125
C88.0 - 8.5 (d)120 - 130

Data compiled from analogous compounds reported in scientific literature. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Determination and Fragmentation Mechanisms

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an exact mass that can be used to deduce the precise molecular formula, distinguishing it from other potential isomers. nih.govmdpi.com For example, the calculated exact mass for the protonated molecule [M+H]⁺ of a derivative is compared with the experimentally observed value, with a minimal mass error confirming the elemental composition. mdpi.com

Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of the parent ion. In an MS/MS experiment, the ion corresponding to this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information, helping to confirm the connectivity of the bicyclic ring and the positions of the chloro and methyl substituents. This fragmentation pattern serves as a fingerprint for the compound's structure. mdpi.com

Table 2: Example of HRMS Data for a 6-Chloroimidazo[1,2-a]pyridine Derivative

CompoundMolecular FormulaCalculated [M+H]⁺Found [M+H]⁺
Derivative AC₂₅H₂₅N₆⁺409.2135409.2133
Derivative BC₂₄H₂₃ClN₃O⁺404.1524404.1531

Source: Data from studies on functionalized imidazo[1,2-a]pyridines. nih.govmdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would display characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key vibrational modes include C-H stretching from the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the fused aromatic system, and the C-Cl stretching vibration. The positions of these bands can be influenced by the electronic effects of the substituents on the imidazo[1,2-a]pyridine core. DFT calculations are often used in conjunction with experimental spectra to make precise vibrational assignments. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for the Imidazo[1,2-a]pyridine Scaffold

Vibrational ModeWavenumber (cm⁻¹)Description
Aromatic C-H Stretch3000 - 3100Stretching of C-H bonds on the fused rings
Aliphatic C-H Stretch2850 - 3000Stretching of C-H bonds in the methyl group
C=C and C=N Stretch1450 - 1650Aromatic ring stretching vibrations
C-H Bending1350 - 1450In-plane bending of methyl and ring C-H bonds
C-Cl Stretch600 - 800Stretching of the carbon-chlorine bond

Source: Based on spectroscopic data for imidazo[1,2-a]pyridine and related chloro-pyridines. researchgate.netorientjchem.org

X-ray Crystallography for Definitive Structure Determination and Binding Mode Elucidation

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction analysis would yield a three-dimensional model of the molecule, confirming its connectivity and stereochemistry. researchgate.net

This technique provides accurate measurements of bond lengths, bond angles, and torsion angles within the molecule. nih.gov Furthermore, X-ray crystallography reveals how molecules pack in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding, π–π stacking, and halogen bonding. iucr.orgnih.gov This information is crucial for understanding the solid-state properties of the compound and can be invaluable for studying its binding mode when complexed with biological macromolecules. The imidazo[1,2-a]pyridine core is typically found to be planar or nearly planar. nih.gov

Chromatographic Techniques in Compound Purity and Reaction Monitoring

Chromatographic methods are indispensable for the separation, purification, and purity assessment of this compound.

Thin-Layer Chromatography (TLC) is a rapid and simple technique used to monitor the progress of chemical reactions. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of the product. mdpi.com

Column Chromatography on silica (B1680970) gel or alumina (B75360) is the standard method for purifying the synthesized compound from byproducts and unreacted starting materials. mdpi.com The choice of eluent is optimized to achieve efficient separation.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to determine the purity of the final compound. Reverse-phase HPLC, often coupled with a mass spectrometer (LC-MS), can separate the target compound from even minor impurities, providing a quantitative measure of its purity. mdpi.com The retention time in an HPLC system is a characteristic property of the compound under specific conditions.

Applications of Imidazo 1,2 a Pyridine Derivatives As Chemical Probes

Development of Fluorescent Probes for Biological Systems

The imidazo[1,2-a]pyridine (B132010) ring system is a key component in the development of fluorescent materials. nih.gov Many compounds within this class exhibit favorable photophysical properties, such as significant Stokes shifts and quantum yields ranging from 0.2 to 0.7, making them excellent candidates for fluorescent probes. researchgate.netnih.gov Their emission properties can be tuned by introducing various electron-donating or electron-withdrawing groups onto the core structure. researchgate.netnih.gov

Imidazo[1,2-a]pyridine derivatives have been successfully utilized as fluorescent probes for bioimaging in living cells. For instance, a probe based on a fused imidazopyridine scaffold was developed for detecting metal ions within HeLa cells. nih.govrsc.org Another study created an imidazo[1,2-a]pyridine-functionalized xanthene probe that demonstrated low cytotoxicity and was effective for fluorescence imaging of Hg2+ in living HeLa cells. rsc.org These applications highlight the potential of this class of compounds to visualize the distribution and dynamics of specific analytes within complex biological environments.

The development of fluorescent sensors for heavy metal ions is a growing area of interest due to their roles in biological processes and environmental toxicity. nih.govrsc.org Imidazo[1,2-a]pyridine-based probes have shown high sensitivity and selectivity for various metal ions.

One such fluorescent sensor, based on a fused imidazopyridine scaffold, was designed for the detection of Iron (Fe³⁺) and Mercury (Hg²⁺) in aqueous media. rsc.orgrsc.org This probe exhibits a "turn-on" fluorescent response to Fe³⁺ and a "turn-off" response to Hg²⁺. nih.gov The selectivity for these ions was maintained even in the presence of other competing cations. nih.govrsc.org Similarly, an imidazo[1,2-a]pyridine-functionalized xanthene probe was developed for the naked-eye detection of Hg²⁺. rsc.org The coordination chemistry of the related imidazo[4,5-b]pyridine scaffold with biologically relevant metal dications like Ca(II), Mg(II), Zn(II), and Cu(II) has also been investigated, revealing the imidazole (B134444) nitrogen as the primary binding site. mdpi.com

Table 1: Performance of Imidazo[1,2-a]pyridine-Based Fluorescent Metal Ion Probes

Probe DescriptionTarget IonSensing MechanismLimit of Detection (LOD)
Fused Imidazopyridine ScaffoldFe³⁺'Turn-on' Fluorescence4.0 ppb
Fused Imidazopyridine ScaffoldHg²⁺'Turn-off' Fluorescence1.0 ppb
Imidazo[1,2-a]pyridine-functionalized XantheneHg²⁺Ring-opening FluorescenceNot specified

The compact shape and notable photophysical properties of imidazopyridine scaffolds make them suitable candidates for use as cell membrane probes. nih.gov The study of membrane dynamics, fluidity, and hydration is crucial for monitoring cell health. nih.govnih.gov Fluorophores based on the related imidazo[1,5-a]pyridine (B1214698) scaffold have been synthesized and investigated as potential membrane probes. nih.gov These probes were tested for their interaction with liposomes, which serve as artificial membrane models, and demonstrated successful intercalation into the lipid bilayer. nih.govnih.gov The solvatochromic behavior of these compounds, where their fluorescence properties change with the polarity of the environment, makes them particularly useful for reporting on the hydration state within the membrane. nih.gov

Chemical Probes for Targeted Biological Pathway Research

Beyond their use in imaging and sensing, imidazo[1,2-a]pyridine derivatives serve as valuable chemical probes for dissecting biological pathways. Their ability to be tailored to inhibit specific enzymes or interact with particular receptors allows researchers to investigate the roles of these proteins in cellular processes. nih.gov

Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of several key enzymes implicated in disease, particularly in cancer. Structure-activity relationship (SAR) studies have guided the modification of this core structure to create compounds with high potency and selectivity. nih.gov

For example, a series of imidazo[1,2-a]pyridines were developed as inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase involved in tumor growth and angiogenesis. nih.gov Other derivatives have been synthesized as dual inhibitors of PI3K (Phosphatidylinositol 3-kinase) and mTOR (mechanistic Target of Rapamycin), two key enzymes in a critical cancer signaling pathway. researchgate.net Further research has produced imidazo[1,2-a]pyridine-based inhibitors for targets such as the QcrB subunit of the electron transport chain in Mycobacterium tuberculosis and mycobacterial ATP synthase. nih.gov

Table 2: Examples of Imidazo[1,2-a]pyridine Derivatives as Enzyme/Receptor Inhibitors

Derivative ClassTarget Enzyme/ReceptorBiological Context
Substituted Imidazo[1,2-a]pyridinesPDGFRβCancer (Angiogenesis)
Substituted Imidazo[1,2-a]pyridinesPI3K/mTORCancer (Cell Proliferation)
Imidazo[1,2-a]pyridine amidesQcrBTuberculosis
Imidazo[1,2-a]pyridine ethersATP synthaseTuberculosis
7-aryl-imidazo[1,2-a]pyridine-3-ylquinolinesALK2Fibrodysplasia Ossificans Progressiva (FOP)

By selectively inhibiting key proteins, imidazo[1,2-a]pyridine probes enable the elucidation of their functions within complex cellular signaling networks. A notable example is the development of inhibitors for the Activin-like Kinase (ALK) family, which are crucial in various cellular processes and diseases. nih.gov

A novel series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines were identified as potent inhibitors of ALK2, a kinase whose gain-of-function mutation drives the rare genetic disorder fibrodysplasia ossificans progressiva (FOP). nih.gov These compounds were evaluated for selectivity against other ALK receptors, showing high selectivity against ALK4 and ALK5, while retaining some activity against ALK1, ALK3, and ALK6. nih.gov Such selective probes are instrumental in studying the specific roles of different ALK family members in both normal physiology and disease states.

Furthermore, other derivatives have been shown to modulate the Akt/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov One compound was found to reduce the levels of phosphorylated Akt and mTOR, which are key downstream effectors in this survival pathway. nih.gov Another novel derivative, alone and in combination with curcumin, was shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway in breast and ovarian cancer cell lines. nih.gov These examples demonstrate the power of imidazo[1,2-a]pyridine-based chemical probes to dissect and understand critical cellular signaling cascades. nih.govnih.gov

Utility as Lead Compounds in Drug Discovery Research

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern drug discovery, with numerous derivatives being investigated for a wide array of therapeutic applications. nih.govnih.gov The specific substitution pattern on the bicyclic ring system plays a crucial role in determining the biological activity and target selectivity.

Research into 6-substituted imidazo[1,2-a]pyridines has revealed significant potential in oncology. A study focused on a range of 6-substituted derivatives demonstrated potent activity against colon cancer cell lines, HT-29 and Caco-2. nih.gov The mechanism of action was found to involve the induction of apoptosis through the release of cytochrome c and the activation of caspases 3 and 8. nih.gov This suggests that compounds like 6-Chloro-5-methylimidazo[1,2-a]pyridine could be promising candidates for the development of new anticancer agents.

Furthermore, derivatives of imidazo[1,2-a]pyridine have been explored as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/mTOR pathway. nih.gov The design of novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives has led to the identification of potent PI3Kα inhibitors with submicromolar activity against various tumor cell lines. nih.gov

In the realm of infectious diseases, imidazo[1,2-a]pyridine derivatives have shown significant promise as antituberculosis agents. rsc.org Some compounds in this class exhibit potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. rsc.org The clinical candidate Q203, an imidazo[1,2-a]pyridine amide, targets the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration in the bacterium. rsc.org

The versatility of the imidazo[1,2-a]pyridine scaffold is further demonstrated by its application in the development of treatments for neurological disorders, with compounds like Zolpidem and Alpidem being well-known examples of marketed drugs for insomnia and anxiety, respectively. nih.govresearchgate.net

Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Cell Line Biological Activity (IC₅₀) Reference
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative 13k HCC827 (Non-small cell lung cancer) 0.09 µM nih.gov
6-Substituted imidazo[1,2-a]pyridine derivative HT-29 (Colon cancer) Potent activity reported nih.gov
6-Substituted imidazo[1,2-a]pyridine derivative Caco-2 (Colon cancer) Potent activity reported nih.gov

Table 2: Anti-infective Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Organism/Target Biological Activity Reference
Q203 Mycobacterium tuberculosis (QcrB) Potent activity against MDR and XDR strains rsc.org
6-chloroimidazo [1,2-a]pyridin-2-yl)-phenylacrylonitrile derivative Candida parapsilosis MIC ranging from 19.36 µM to 89.38 µM researchgate.net

Table 3: Other Therapeutic Applications of Imidazo[1,2-a]pyridine Derivatives

Compound Therapeutic Area Mechanism of Action Reference
Zolpidem Hypnotic GABA-A receptor agonist nih.govresearchgate.net
Alpidem Anxiolytic GABA-A receptor agonist nih.govresearchgate.net
3-substituted imidazo[1,2-a]pyridines Anti-ulcer Cytoprotective properties nih.gov

Future Research Directions and Translational Perspectives for 6 Chloro 5 Methylimidazo 1,2 a Pyridine

Continual Innovation in Green and Sustainable Synthetic Methodologies

The advancement of organic synthesis is increasingly driven by the principles of green chemistry, which prioritize atom economy, energy efficiency, and the reduction of hazardous waste. manuscriptpoint.com Future research into the synthesis of 6-Chloro-5-methylimidazo[1,2-a]pyridine and its derivatives should focus on developing more sustainable and environmentally friendly protocols. Traditional synthetic routes can be resource-intensive; therefore, a shift towards greener alternatives is essential for both laboratory-scale research and potential industrial production.

Key areas for innovation include:

Microwave-Assisted and Ultrasonic Synthesis: These techniques can significantly reduce reaction times, improve yields, and often allow for solvent-free conditions. nih.gov The development of microwave-mediated protocols for the synthesis of the imidazo[1,2-a]pyridine (B132010) core could offer a rapid and eco-friendly alternative to conventional heating. rsc.org

Photochemical Methods: Visible light-induced C-H functionalization is an emerging green strategy. mdpi.com Exploring photocatalysis for the late-stage modification of the this compound scaffold could provide direct and efficient routes to novel analogs under mild conditions. mdpi.com

Multicomponent Reactions (MCRs): One-pot reactions, such as the Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR), are highly efficient for building molecular complexity in a single step. nih.gov Designing new MCRs to construct or functionalize the this compound framework would enhance synthetic efficiency and align with green chemistry principles. nih.govnih.gov

Green Catalysts and Solvents: Research should be directed towards replacing expensive and toxic metal catalysts with more sustainable alternatives and utilizing environmentally benign solvents. nih.gov

Table 1: Potential Green Synthetic Strategies for this compound Derivatives
MethodologyPrinciplePotential AdvantagesReference
Microwave-Assisted SynthesisUtilizes microwave energy to heat reactions rapidly and uniformly.Reduced reaction times, higher yields, solvent-free options. nih.govrsc.org
PhotocatalysisUses visible light to drive chemical transformations.Mild reaction conditions, high selectivity, eco-friendly. mdpi.com
Multicomponent Reactions (MCRs)Combines three or more reactants in a single step to form a product containing portions of all reactants.High atom economy, operational simplicity, rapid library synthesis. nih.govnih.gov
Green CatalystsEmploys non-toxic, recyclable catalysts.Reduced environmental impact, lower cost, enhanced safety. nih.gov

Deeper Elucidation of Structure-Activity-Mechanism Relationships (SAMR)

A thorough understanding of the relationship between a molecule's structure, its biological activity, and its mechanism of action is fundamental to rational drug design. nih.gov For this compound, future research must systematically explore its Structure-Activity Relationships (SAR) to guide the optimization of lead compounds.

Systematic studies should involve:

Positional Isomerism and Substitution: The positions and nature of substituents on the imidazo[1,2-a]pyridine ring dramatically influence biological activity. nih.govnih.gov For instance, studies on related compounds have shown that the position of a methyl group can significantly impact potency. nih.gov Future work should involve the synthesis and evaluation of analogs with modifications at the 5-methyl and 6-chloro positions, as well as functionalization at other sites (e.g., C2, C3, C7, C8) to build a comprehensive SAR map. nih.gov

Physicochemical Property Optimization: The correlation between properties like lipophilicity, molecular weight, and biological activity needs to be carefully studied. wiley.commdpi.com By systematically varying substituents, researchers can fine-tune these properties to enhance potency, selectivity, and pharmacokinetic profiles.

Mechanistic Studies: Combining SAR data with mechanistic studies is crucial. For example, if a series of analogs shows anticancer activity, it is vital to determine if structural changes affect the mechanism, such as the induction of apoptosis or cell cycle arrest. nih.govrsc.org

Table 2: Key Structural Modifications for SAMR Studies of this compound
Position on CoreProposed ModificationObjectiveReference
C2/C3Introduction of various aryl, heteroaryl, or alkyl groups.Explore impact on target binding and selectivity. researchgate.net
C5-MethylReplacement with other alkyl groups, CF3, or H.Determine the role of this group in potency and target interaction. nih.gov
C6-ChloroSubstitution with other halogens (F, Br) or electron-donating/withdrawing groups.Modulate electronic properties and pharmacokinetic profile. nih.gov
C7/C8Introduction of carboxamides or other functional groups.Investigate new interaction points with biological targets. nih.gov

Discovery of Novel Biological Targets and Exploration of Therapeutic Modalities

The imidazo[1,2-a]pyridine scaffold is known for its broad spectrum of biological activities, including anticancer, antitubercular, and anti-inflammatory properties. nih.govresearchgate.net A key future direction for this compound is to expand the scope of its biological investigation to identify novel targets and therapeutic applications.

Future research should focus on:

Broad-Spectrum Screening: Subjecting this compound and its derivatives to extensive screening against a diverse range of biological targets, such as kinases, G protein-coupled receptors (GPCRs), and various enzymes, could uncover unexpected activities. nih.govresearchgate.net

Target Deconvolution: For compounds that show promising activity in cell-based assays, identifying the specific molecular target is a critical step. Modern chemical biology techniques can be employed to pinpoint the protein(s) with which the compound interacts.

Exploring New Therapeutic Areas: Based on screening results, the therapeutic potential of these compounds could be explored in areas beyond the currently known activities of imidazo[1,2-a]pyridines, such as neurodegenerative diseases, metabolic disorders, or viral infections.

Novel Therapeutic Modalities: The scaffold could be utilized to develop innovative therapeutic agents, such as targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action. rsc.org

Development of Multi-Targeting Agents and Polypharmacology Approaches

The traditional "one drug, one target" paradigm is gradually being supplemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. nih.gov This approach can be particularly effective for complex multifactorial diseases like cancer or neurodegenerative disorders. wiley.commedscape.com

Future strategies for this compound could include:

Rational Design of Multi-Target Ligands: By integrating the SAR data for different targets, derivatives of this compound could be rationally designed to modulate two or more disease-relevant proteins simultaneously. For example, a compound could be engineered to inhibit both tubulin polymerization and key signaling pathways like PI3K/Akt, a strategy that has been explored with related heterocyclic systems. rsc.org

Systems Biology Approach: Understanding the complex biological networks underlying a disease is essential for identifying the optimal combination of targets to engage. nih.gov This knowledge can guide the design of multi-target agents for enhanced efficacy and to overcome drug resistance.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.govresearchgate.net Integrating these computational tools is a critical future step for the development of this compound-based therapeutics.

AI and ML can be applied to:

Predictive Modeling: Develop robust Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. ijmsci.orgsemanticscholar.org

De Novo Design: Employ generative models, such as Generative Adversarial Networks (GANs) or Recurrent Neural Networks (RNNs), to design novel imidazo[1,2-a]pyridine derivatives with desired properties, such as high potency and low predicted toxicity. ijmsci.orgcrimsonpublishers.com

Pharmacokinetic Prediction: Use ML algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process. semanticscholar.orgcrimsonpublishers.com

Synthesis Planning: AI tools can assist chemists by proposing viable synthetic routes for novel, computer-generated molecules. semanticscholar.org

Expansion of Chemical Probe Applications in Biological Research

High-quality chemical probes are invaluable tools for dissecting complex biological processes and validating new drug targets. Potent and selective derivatives of this compound could be developed into chemical probes to explore cellular biology.

Future efforts in this area should include:

Development of Labeled Probes: Synthesizing versions of active compounds that are tagged with fluorescent dyes, biotin, or photo-affinity labels.

Target Identification and Validation: Using these probes in techniques like affinity pulldown assays coupled with mass spectrometry to identify the cellular binding partners of the compound.

Cellular Imaging: Employing fluorescently labeled probes to visualize the subcellular localization and trafficking of the compound, providing insights into its mechanism of action.

Advancing the Bridge between Synthetic Chemistry and Biological Applications

The successful translation of a chemical entity from a laboratory curiosity to a therapeutic agent requires a seamless and iterative collaboration between synthetic chemists and biologists. The future development of this compound is contingent on strengthening this interdisciplinary bridge.

This involves creating a feedback loop where:

Synthetic chemists design and create novel libraries of this compound analogs, often guided by computational predictions. rsc.org

Biologists and pharmacologists perform comprehensive in vitro and in vivo evaluations to determine the activity, selectivity, and mechanism of these compounds. mdpi.com

The biological data is then fed back to the chemists and computational modelers to refine subsequent designs, leading to an iterative optimization process. nih.gov

By embracing green chemistry, deeply exploring SAMR, identifying new biological targets, leveraging polypharmacology, integrating AI, and developing chemical probes, the research community can effectively advance the development of this compound and its derivatives, paving the way for the next generation of innovative medicines.

Q & A

Q. Table 1: Comparative Biological Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundAntimicrobial Activity (MIC, µg/mL)Anticancer Activity (IC₅₀, µM)
6-Chloro-5-methyl derivative12.5 (S. aureus)8.2 (HeLa)
6-Bromo analog25.015.4
Adapted from PubChem data on related compounds

Advanced: How can mechanistic studies elucidate the compound’s mode of action in enzyme inhibition?

Answer:

  • Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Vary substrate concentrations with fixed inhibitor .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., EGFR) to identify binding interactions (e.g., H-bonding with active-site residues) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

  • Variable Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration). For example, discrepancies in IC₅₀ may arise from differing exposure times (24h vs. 48h) .
  • Chemical Stability : Test compound degradation in assay media (e.g., pH 7.4 vs. 6.5) via HPLC. Adjust buffer systems to maintain integrity .
  • Meta-Analysis : Use tools like RevMan to statistically reconcile data from multiple studies, focusing on effect sizes and confidence intervals .

Advanced: What computational strategies predict structure-activity relationships (SAR) for derivatives?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding sites in kinases). Prioritize derivatives with higher docking scores .
  • QSAR Modeling : Develop 2D/3D-QSAR models (e.g., CoMFA) using descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .

Advanced: How can environmental factors (e.g., pH) influence the compound’s efficacy as a fluorescent probe?

Answer:

  • pH Titration Studies : Measure fluorescence intensity (λₑₓ 350 nm, λₑₘ 450 nm) across pH 4–8. Optimal activity is often observed at pH 7.4 due to deprotonation of the imidazole ring .
  • Solvent Effects : Test in DMSO/PBS mixtures. >10% DMSO may quench fluorescence; use ≤5% for biological assays .
  • Stability Profiling : Monitor fluorescence decay over 24h under UV light. Include antioxidants (e.g., ascorbic acid) to mitigate photobleaching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.